molecular formula C16H15NO3S B5867761 methyl 2-{[2-(methylthio)benzoyl]amino}benzoate

methyl 2-{[2-(methylthio)benzoyl]amino}benzoate

Cat. No. B5867761
M. Wt: 301.4 g/mol
InChI Key: CEXFGIRFUWCVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[2-(methylthio)benzoyl]amino}benzoate, also known as MMB, is a chemical compound that has been widely used in scientific research. MMB is a member of the benzoylphenylurea (BPU) class of insecticides and has been shown to have potent insecticidal activity against a variety of insect pests.

Mechanism of Action

The mechanism of action of methyl 2-{[2-(methylthio)benzoyl]amino}benzoate involves the disruption of the insect nervous system. methyl 2-{[2-(methylthio)benzoyl]amino}benzoate binds to the ryanodine receptor, a calcium-release channel in the insect nervous system, and causes the release of calcium ions from intracellular stores. This results in the disruption of the normal functioning of the insect nervous system, leading to paralysis and death.
Biochemical and Physiological Effects:
methyl 2-{[2-(methylthio)benzoyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects on insects. methyl 2-{[2-(methylthio)benzoyl]amino}benzoate has been shown to affect the insect nervous system, leading to paralysis and death. methyl 2-{[2-(methylthio)benzoyl]amino}benzoate has also been shown to affect the insect digestive system, leading to reduced feeding and growth. Additionally, methyl 2-{[2-(methylthio)benzoyl]amino}benzoate has been shown to affect the insect reproductive system, leading to reduced fecundity.

Advantages and Limitations for Lab Experiments

Methyl 2-{[2-(methylthio)benzoyl]amino}benzoate has several advantages for use in lab experiments. methyl 2-{[2-(methylthio)benzoyl]amino}benzoate has potent insecticidal activity against a variety of insect pests, making it a valuable tool for studying insect physiology and biochemistry. Additionally, methyl 2-{[2-(methylthio)benzoyl]amino}benzoate has a well-established synthesis method, making it readily available for use in lab experiments. However, methyl 2-{[2-(methylthio)benzoyl]amino}benzoate also has some limitations for use in lab experiments. methyl 2-{[2-(methylthio)benzoyl]amino}benzoate is toxic to mammals and other non-target organisms, making it important to handle with care. Additionally, methyl 2-{[2-(methylthio)benzoyl]amino}benzoate has a relatively short half-life, meaning that it may not be effective for long-term studies.

Future Directions

There are several future directions for research on methyl 2-{[2-(methylthio)benzoyl]amino}benzoate. One area of research is the development of new insecticides based on the structure of methyl 2-{[2-(methylthio)benzoyl]amino}benzoate. Another area of research is the study of the effects of methyl 2-{[2-(methylthio)benzoyl]amino}benzoate on non-target organisms, including mammals and other beneficial insects. Additionally, research could be done on the development of new methods for the synthesis of methyl 2-{[2-(methylthio)benzoyl]amino}benzoate, potentially leading to more efficient and cost-effective production methods. Finally, research could be done on the use of methyl 2-{[2-(methylthio)benzoyl]amino}benzoate in combination with other insecticides, potentially leading to more effective pest control strategies.

Synthesis Methods

The synthesis of methyl 2-{[2-(methylthio)benzoyl]amino}benzoate involves the reaction of 2-(methylthio)benzoic acid with 2-aminobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then esterified with methanol to yield methyl 2-{[2-(methylthio)benzoyl]amino}benzoate. The synthesis of methyl 2-{[2-(methylthio)benzoyl]amino}benzoate has been well established and has been reported in several research papers.

Scientific Research Applications

Methyl 2-{[2-(methylthio)benzoyl]amino}benzoate has been widely used in scientific research as an insecticide and as a tool to study insect physiology and biochemistry. methyl 2-{[2-(methylthio)benzoyl]amino}benzoate has been shown to have potent insecticidal activity against a variety of insect pests, including the diamondback moth, the cotton bollworm, and the Colorado potato beetle. methyl 2-{[2-(methylthio)benzoyl]amino}benzoate has also been used to study the role of the insect nervous system in insecticide resistance.

properties

IUPAC Name

methyl 2-[(2-methylsulfanylbenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-20-16(19)11-7-3-5-9-13(11)17-15(18)12-8-4-6-10-14(12)21-2/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXFGIRFUWCVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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